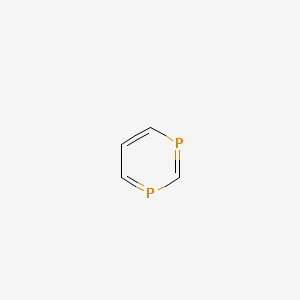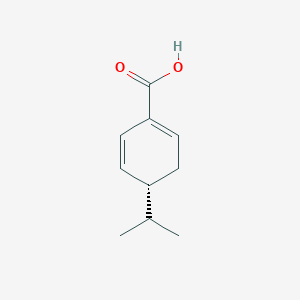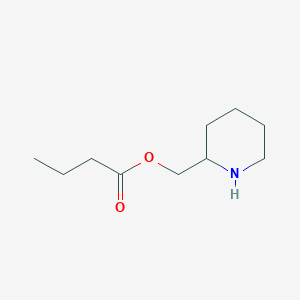![molecular formula C25H16Br2N4 B12583740 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile CAS No. 648901-13-7](/img/structure/B12583740.png)
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile is a complex organic compound known for its unique structure and properties It is characterized by the presence of bromine atoms, a diazenyl group, and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzene with aniline derivatives to form bis(4-bromophenyl)amine. This intermediate is then subjected to diazotization and coupling reactions to introduce the diazenyl group and form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can participate in electron transfer reactions, while the bromine atoms may facilitate binding to specific sites on target molecules. These interactions can modulate biological pathways and lead to various effects.
Comparación Con Compuestos Similares
Similar Compounds
Bis(4-bromophenyl)amine: Shares the bis(4-bromophenyl) moiety but lacks the diazenyl and benzonitrile groups.
4-Bromophenyl ether: Contains bromine atoms but has an ether linkage instead of the diazenyl group.
4-(4-Bromophenyl)-thiazol-2-amine: Features a thiazole ring and bromine atoms but differs in overall structure.
Uniqueness
4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzonitrile is unique due to its combination of bromine atoms, diazenyl group, and benzonitrile moiety. This unique structure imparts specific chemical and physical properties that distinguish it from similar compounds.
Propiedades
Número CAS |
648901-13-7 |
|---|---|
Fórmula molecular |
C25H16Br2N4 |
Peso molecular |
532.2 g/mol |
Nombre IUPAC |
4-[[4-(4-bromo-N-(4-bromophenyl)anilino)phenyl]diazenyl]benzonitrile |
InChI |
InChI=1S/C25H16Br2N4/c26-19-3-11-23(12-4-19)31(24-13-5-20(27)6-14-24)25-15-9-22(10-16-25)30-29-21-7-1-18(17-28)2-8-21/h1-16H |
Clave InChI |
KAVAERZPVOTKQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C#N)N=NC2=CC=C(C=C2)N(C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1-benzothiophene](/img/structure/B12583663.png)

![1,3,5-Trimethyl-2-[(oct-1-yn-1-yl)sulfanyl]benzene](/img/structure/B12583681.png)



![N~1~-[1-(4-Chlorophenyl)propan-2-yl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12583704.png)

![4,4'-[(4-Fluorophenyl)phosphoryl]diphenol](/img/structure/B12583713.png)
![S-{2-[4-(2-Chloroacetamido)phenyl]ethyl} ethanethioate](/img/structure/B12583717.png)

![N-butyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B12583730.png)


